molecular formula C9H9NO2S B13029846 5,7-Dimethoxythieno[3,2-b]pyridine

5,7-Dimethoxythieno[3,2-b]pyridine

Cat. No.: B13029846
M. Wt: 195.24 g/mol
InChI Key: WXYSPOHWTNEYDK-UHFFFAOYSA-N
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Description

5,7-Dimethoxythieno[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxythieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and methoxylation reactions. The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxythieno[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the compound.

Scientific Research Applications

5,7-Dimethoxythieno[3,2-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and electrochromic devices.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxythieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features.

    Thienopyrimidine: A compound with a fused thiophene and pyrimidine ring system.

    Thienothiophene: A compound with two fused thiophene rings.

Uniqueness

5,7-Dimethoxythieno[3,2-b]pyridine is unique due to the presence of methoxy groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

5,7-dimethoxythieno[3,2-b]pyridine

InChI

InChI=1S/C9H9NO2S/c1-11-7-5-8(12-2)10-6-3-4-13-9(6)7/h3-5H,1-2H3

InChI Key

WXYSPOHWTNEYDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1SC=C2)OC

Origin of Product

United States

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